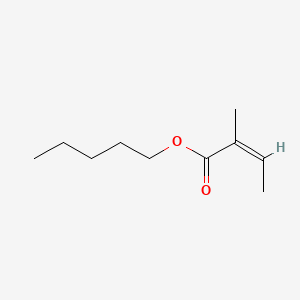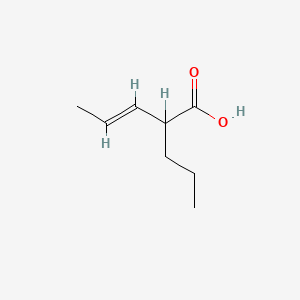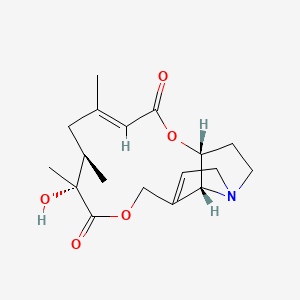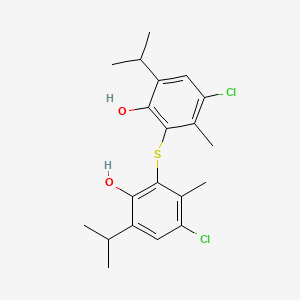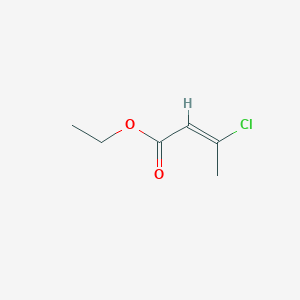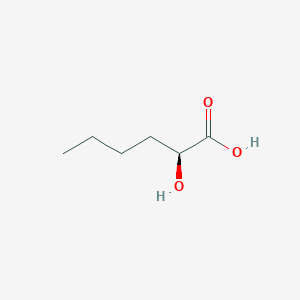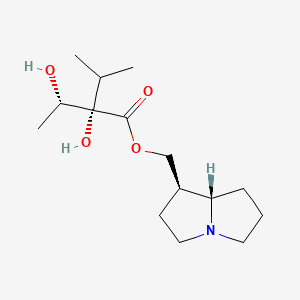
Viridiflorine
Vue d'ensemble
Description
Viridiflorine is a naturally occurring pyrrolizidine alkaloid found in certain plant species, particularly within the Boraginaceae family . It has a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of viridiflorine involves multiple steps, typically starting from simpler organic compounds. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolizidine core. This is followed by functional group modifications to achieve the final structure of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources involves solvent extraction techniques using solvents like chloroform, dichloromethane, ethyl acetate, and acetone . The extracted compound is then purified using chromatographic methods to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Viridiflorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of this compound.
Applications De Recherche Scientifique
Viridiflorine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: this compound’s biological activities, including its role as a chemical defense mechanism in plants, are of interest.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of viridiflorine involves its interaction with specific molecular targets. It is known to alkylate DNA, leading to mutations and potential cytotoxic effects. This property is utilized in studying its effects on cellular processes and its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
- Heliotrine
- Echinatine
- Heliosupine
Propriétés
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-ABHRYQDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-57-5 | |
| Record name | Viridiflorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIRIDIFLORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0407YP2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Viridiflorine and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) found in certain plant species. It has been identified in plants belonging to the Eupatorium [] and Symphytum [] genera. Notably, it was found as a component of the Chinese medicinal herbs "pei lan" (Eupatorium cannabinum) and "cheng gan cao" (Eupatorium japonicum) [].
Q2: What is the significance of this compound being found in Ageratum conyzoides?
A2: The discovery of this compound, specifically in its ester forms lycopsamine and echinatine, in Ageratum conyzoides is noteworthy. This finding marks the first reported instance of pyrrolizidine alkaloids being present in any Ageratum species []. The observation of Lepidoptera insects interacting with Ageratum conyzoides in Kenya led researchers to investigate and subsequently identify these alkaloids [].
Q3: How does the distribution of pyrrolizidine alkaloids, including this compound, vary within the plant Cynoglossum officinale?
A3: Research on Cynoglossum officinale, a plant known to contain this compound N-oxide among other PAs, reveals that PA concentrations are not uniform throughout the plant []. The inflorescences exhibit the highest levels of these alkaloids []. Interestingly, in the vegetative rosette stage, younger leaves have a higher PA concentration compared to older leaves [].
Q4: What is the ecological role of this compound and other pyrrolizidine alkaloids?
A4: Pyrrolizidine alkaloids, including this compound, play a crucial role in the interaction between plants and insects. Certain Lepidoptera species, specifically those belonging to the Danainae, Ithomiinae, and Arctiidae families, have evolved to sequester PAs from their host plants []. These sequestered alkaloids serve a dual purpose for the insects: as a defense mechanism against predators and as precursors in the biosynthesis of pheromones like danaidone, danaidal, and hydroxydanaidal [].
Q5: What is the potential significance of the varying pyrrolizidine alkaloid composition in Symphytum radix?
A7: Symphytum radix is known to contain a complex mixture of pyrrolizidine alkaloids, with this compound being one of them []. The specific composition of these alkaloids can fluctuate significantly based on several factors, including plant variety, hybridization events, geographical location, and growth period []. This variability has implications for potential medicinal uses, as the pharmacological effects and toxicity profiles can differ depending on the specific alkaloid profile present in the plant material.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1609292.png)
